

In Vivo Efficacy of 2-Phenylpyrimidine-5sulfonamide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of compounds based on the **2-phenylpyrimidine-5-sulfonamide** scaffold and its close derivatives against relevant standard-of-care treatments. Due to the limited publicly available in vivo data for a single, specific **2-phenylpyrimidine-5-sulfonamide**, this guide focuses on the potential of this structural class by examining representative compounds in anticancer and antifungal applications.

Anticancer Potential: Targeting EGFR-Mutant Non-Small Cell Lung Cancer

Derivatives of 2-phenylpyrimidine have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). This section compares a novel 2-phenyl-4-aminopyrimidine derivative, Compound A23, with the established third-generation EGFR inhibitor, Osimertinib, in a preclinical model of NSCLC.

Comparative In Vivo Efficacy

The following table summarizes the in vivo tumor growth inhibition data for Compound A23 and Osimertinib in an H1975 human NSCLC xenograft mouse model. The H1975 cell line harbors both the L858R activating mutation and the T790M resistance mutation of EGFR.



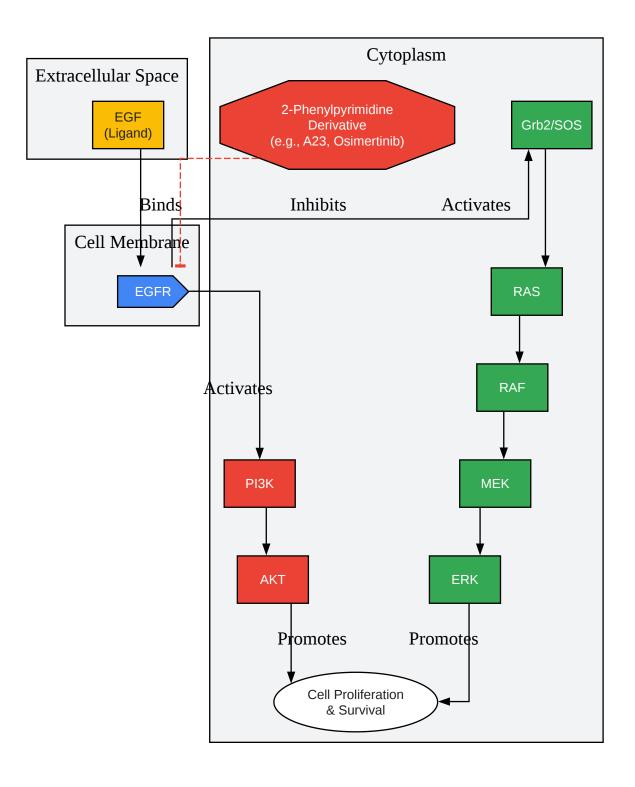
Compound	Dosage and Administration	Mouse Model	Tumor Growth Inhibition (TGI)	Source
Compound A23	Not specified	H1975 Xenograft	25.5%	[1]
Osimertinib	5 mg/kg, daily oral gavage	H1975 Xenograft	Significant tumor shrinkage and sustained regression	[2]

Note: While a direct comparison is limited by the lack of detailed dosage information for Compound A23, the data suggests that in its tested configuration, it demonstrates modest tumor growth inhibition. In contrast, Osimertinib shows a profound and lasting effect in the same cancer model.[1][2]

Signaling Pathway: EGFR Inhibition

Both Compound A23 and Osimertinib are designed to inhibit the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor growth.





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Caption: EGFR Signaling Pathway and Inhibition.

Experimental Protocols



- Animal Model: Female BALB/c nude mice.
- Cell Inoculation: 5 x 106 H1975 cells in 100 μL of a 1:1 mixture of Matrigel and PBS were injected subcutaneously into the right flank of each mouse.
- Treatment: When tumors reached a volume of 150-200 mm³, mice were randomized into treatment and control groups. Osimertinib was administered daily by oral gavage at a dose of 5 mg/kg. The control group received the vehicle.
- Efficacy Assessment: Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity. The study duration is typically until tumors in the control group reach a predetermined size or for a specified number of days.[2]

The detailed experimental protocol for the in vivo evaluation of Compound A23 is not publicly available. However, a similar xenograft protocol as described for Osimertinib would be a standard approach.

Antifungal Potential: Targeting Fungal CYP51

2-Phenylpyrimidine derivatives have also been investigated as inhibitors of fungal lanosterol 14α -demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane. This section compares a novel 2-phenylpyrimidine derivative, Compound C6, with the widely used antifungal drug, Fluconazole.

Comparative In Vitro and In Vivo Efficacy

While direct comparative in vivo data for Compound C6 is not available in the searched literature, its in vitro activity is significantly superior to Fluconazole against several clinically relevant fungal strains.[3] This suggests a potential for potent in vivo efficacy. The table below includes the in vitro data for Compound C6 and in vivo data for Fluconazole in a standard candidiasis model.



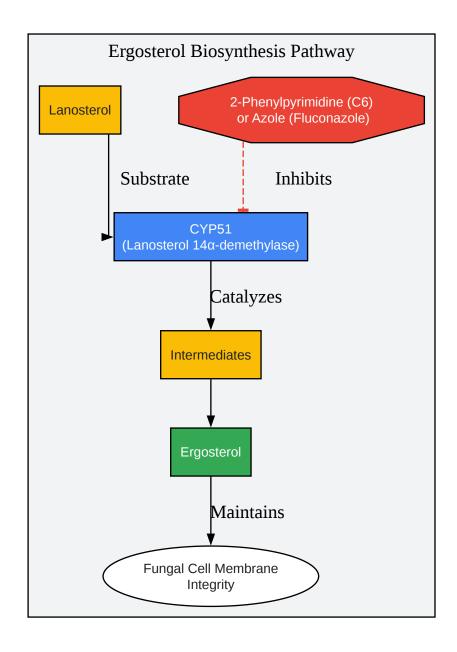
Compound	In Vitro MIC (µg/mL) vs. C. albicans	In Vivo Model	In Vivo Efficacy	Source
Compound C6	0.125 - 0.5	Not Available	Not Available	[3]
Fluconazole	0.25 - 1.0	Murine Systemic Candidiasis	ED ₅₀ of 4.56 mg/kg (i.p.) in reducing kidney fungal burden.	[4]

Note: Compound C6 demonstrates superior in vitro potency against Candida albicans compared to Fluconazole.[3] Although in vivo data is lacking for Compound C6, its strong in vitro performance warrants further preclinical evaluation.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Both Compound C6 and Fluconazole target the fungal CYP51 enzyme. By inhibiting this enzyme, they disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane, which ultimately inhibits fungal growth.





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Caption: Fungal Ergosterol Biosynthesis and Inhibition.

Experimental Protocols

- Animal Model: Immunocompetent or neutropenic mice (e.g., ICR/Swiss).
- Infection: Mice are infected intravenously via the tail vein with a suspension of Candida albicans (e.g., 3 x 10⁵ blastoconidia per mouse).



- Treatment: Treatment with Fluconazole or vehicle control is initiated a few hours post-infection. Fluconazole is typically administered intraperitoneally (i.p.) or subcutaneously.
 Dosages can range from 0.5 to 200 mg/kg, administered as a single dose or in fractionated doses over 24 hours.[4][5]
- Efficacy Assessment: 24 hours after the first dose, mice are euthanized, and kidneys are aseptically removed. The kidneys are homogenized, and serial dilutions are plated on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue). The 50% effective dose (ED₅₀) is calculated as the dose that reduces the kidney CFU by 50% compared to the control group.[4][5]

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a test compound.



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Caption: General In Vivo Efficacy Workflow.

Conclusion

Derivatives of the **2-phenylpyrimidine-5-sulfonamide** scaffold represent a versatile class of compounds with demonstrated potential in both oncology and infectious diseases. While the specific compound "**2-Phenylpyrimidine-5-sulfonamide**" lacks detailed in vivo efficacy data in the public domain, analysis of related structures provides valuable insights.

In the context of NSCLC, 2-phenylpyrimidine derivatives show promise as EGFR inhibitors, although further optimization is needed to compete with the high efficacy of established drugs like Osimertinib. For antifungal applications, this class of compounds, exemplified by Compound C6, exhibits potent in vitro activity that surpasses the standard-of-care, Fluconazole, indicating a strong potential for in vivo success that warrants further investigation.

This guide highlights the importance of continued research and development of this chemical scaffold to translate its in vitro promise into effective in vivo therapeutic agents.



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